Home > Products > Screening Compounds P53736 > 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one - 178114-20-0

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one

Catalog Number: EVT-15200599
CAS Number: 178114-20-0
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one is a compound of interest in medicinal chemistry, particularly in the development of inhibitors for topoisomerase I, an enzyme crucial for DNA replication and repair. This compound features a pyrazoloquinazoline scaffold that has been explored for its potential as a novel chemotype in drug development. Its structure allows for various modifications, making it a versatile candidate for enhancing biological activity against specific targets.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically within the pyrazolo[1,5-C]quinazoline family. It has been classified based on its structural features and biological activities, particularly as a promising scaffold for developing topoisomerase I inhibitors. Research indicates that derivatives of this compound can exhibit significant pharmacological effects, including anticancer properties due to their ability to interfere with DNA processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can be accomplished through several methods, primarily involving the reaction of appropriate precursors under specific conditions. A notable method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields:

  1. Microwave-Assisted Synthesis:
    • A mixture of 2-phenyl-5H-pyrazolo[1,5-a][3,1]benzoxazin-5-one and an alkylamine is subjected to microwave irradiation at 135 °C for 2 minutes in dimethylformamide (DMF) under pressure. This method has shown to produce high yields of the desired product .
  2. Mitsunobu Reaction:
    • Another effective approach involves using the Mitsunobu reaction to couple various amines with the pyrazoloquinazoline scaffold. This method allows for the introduction of diverse substituents at specific positions on the quinazoline ring, optimizing biological activity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-phenylpyrazolo[1,5-C]quinazolin-5(6H)-one consists of a fused pyrazole and quinazoline ring system with a phenyl substituent at the 2-position. The structural formula can be represented as follows:

C13H10N4O\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}

Key structural characteristics include:

  • Molecular Weight: Approximately 250.25 g/mol
  • Functional Groups: Contains nitrogen atoms in both the pyrazole and quinazoline rings, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Formation of Derivatives:
    • The compound can undergo nucleophilic substitution reactions where different amines or alkyl groups are introduced at the nitrogen positions. This modification is crucial for tuning its biological activity against targets like topoisomerase I.
  2. Reactivity with Electrophiles:
    • The presence of electron-rich regions within the structure allows it to react with electrophiles, facilitating further functionalization that may improve pharmacological properties.
Mechanism of Action

Process and Data

The mechanism by which 2-phenylpyrazolo[1,5-C]quinazolin-5(6H)-one exerts its biological effects primarily involves inhibition of topoisomerase I. This enzyme facilitates DNA unwinding during replication:

  • Intercalation into DNA: The compound intercalates between DNA base pairs, disrupting normal topoisomerase function. It establishes hydrogen bonds with critical residues in the enzyme's active site, leading to increased DNA cleavage.
  • Structure-Activity Relationship: Studies have shown that modifications at specific positions on the pyrazoloquinazoline scaffold can significantly affect binding affinity and inhibitory potency against topoisomerase I .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-phenylpyrazolo[1,5-C]quinazolin-5(6H)-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in the quinazoline ring.
Applications

Scientific Uses

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one has several applications in scientific research:

  1. Anticancer Research: Due to its ability to inhibit topoisomerase I, it is being studied as a potential anticancer agent.
  2. Drug Development: The compound serves as a scaffold for designing new inhibitors targeting various biological pathways involved in cancer progression.
  3. Molecular Docking Studies: It is frequently used in computational studies to predict interactions with biological macromolecules, aiding in drug design efforts aimed at enhancing efficacy and reducing side effects .
Introduction to Pyrazoloquinazoline Scaffolds in Medicinal Chemistry

The pyrazoloquinazoline core represents a privileged heterocyclic system in anticancer drug discovery, characterized by a fused tricyclic structure combining pyrazole and quinazoline pharmacophores. This scaffold exhibits remarkable structural plasticity, enabling strategic modifications at multiple positions to fine-tune target affinity and physicochemical properties. The 2-phenylpyrazolo[1,5-c]quinazolin-5(6H)-one variant exemplifies this versatility, featuring:

  • A planar tricyclic core that facilitates DNA intercalation or enzymatic pocket penetration
  • Protonable nitrogen atoms allowing salt formation for enhanced aqueous solubility
  • Multiple substitution sites (positions 2, 3, 4, and 5) for structure-activity relationship (SAR) optimization
  • Electronic anisotropy enabling π-π stacking interactions with biological targets [1] [5]

This molecular framework has demonstrated exceptional adaptability across diverse anticancer mechanisms, positioning it as a valuable template for developing targeted therapies against resistant malignancies. Its structural similarity to clinically validated scaffolds like indenoisoquinolines further enhances its therapeutic relevance, while offering potential advantages in synthetic accessibility and intellectual property landscapes [10].

Structural and Functional Significance of Pyrazoloquinazoline Derivatives

The pyrazolo[1,5-c]quinazolin-5(6H)-one system exhibits distinctive structural features that underpin its pharmacological significance:

Planarity and Electron Distribution: X-ray crystallographic analyses reveal that the tricyclic core maintains near-perfect planarity (maximum deviation: 0.027Å), with the pendant phenyl ring adopting dihedral angles of 57.22-71.36°. This controlled non-coplanarity optimizes interactions with biological targets while maintaining sufficient planarity for DNA intercalation. Electron density mapping shows significant polarization across the N1-C2-N3 axis, creating electron-deficient regions that facilitate binding with nucleophilic residues in enzyme active sites [7].

Strategic Modification Sites:

  • Position 2: Aryl/heteroaryl substitutions dictate target selectivity profiles
  • Position 3: Governs DNA minor groove binding efficiency
  • Position 5: Accommodates protonable side chains (e.g., dialkylaminoalkylamines) enhancing solubility and DNA affinity
  • Position 6: Methyl substitution modulates electron distribution and lipophilicity [1] [8]

Bioprofiling Landscape: Derivatives exhibit diverse anticancer mechanisms validated through multiple screening platforms:

| Biological Target         | Potency Range (IC₅₀) | Primary Cancer Models       | Key Structural Requirements      ||---------------------------|----------------------|----------------------------|----------------------------------|| Topoisomerase I           | 8.6 nM - 10 μM       | Leukemia, colon carcinoma  | 3-phenyl, NH(CH₂)₂N(C₂H₅)₂ chain|  | PI3Kδ                     | 8.4 nM               | B-cell lymphoma            | Pyrazolopyrimidine-3-indolyl     |  | A₃ Adenosine Receptors    | 0.13 μM              | Immuno-oncology targets    | 5-oxo, 2-(2-fluorophenyl)        |  | EGFR Tyrosine Kinase      | <1 μM                | NSCLC, pancreatic          | 4-anilinoquinazoline mimics      |  

Table 1: Biotarget Affinity Profile of Pyrazoloquinazoline Derivatives [1] [8] [9]

The scaffold's drug-like properties are evidenced by calculated LogP values of 2.5-4.1 and polar surface areas of 45-85 Ų, positioning derivatives favorably within oral bioavailability space. Molecular modeling confirms efficient accommodation within Top1-DNA cleavage complexes through hydrogen bonding with TGP11 residue and π-stacking with DNA bases, mimicking camptothecin's interactions while exhibiting distinct cleavage patterns [1] [10].

Historical Evolution of Pyrazolo[1,5-c]quinazolinone-Based Drug Discovery

The therapeutic exploration of pyrazoloquinazolines has evolved through three distinct phases:

Phase 1: Topoisomerase I Poison Development (2010-2015)Pioneering work demonstrated that 3-phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives bearing 5-aminopropyl side chains could overcome limitations of camptothecins, including:

  • Chemical instability of E-ring lactone
  • ABCG2-mediated resistance
  • Off-target toxicitySeminal studies identified compound 30 (3-phenyl-5-(NH(CH₂)₂N(C₂H₅)₂) as a potent Top1 inhibitor (IC₅₀ ≈ 100 nM) with cleavage patterns distinct from camptothecin but analogous to indenoisoquinoline MJ-III-65. Microwave-assisted synthesis routes were developed to efficiently generate libraries for SAR exploration [1] [10].

Phase 2: Kinase-Targeted Diversification (2015-2020)Scaffold repurposing efforts yielded inhibitors targeting phosphoinositide 3-kinases (PI3K), particularly the δ and γ isoforms:

  • Compound 10d: Selective PI3Kδ inhibitor (IC₅₀ = 8.6 nM; >3,630-fold selectivity over PI3Kα)
  • Compound 10e: Dual PI3Kδ/γ inhibitor (δ IC₅₀ = 8.4 nM; γ IC₅₀ = 62 nM)These derivatives incorporated pyrazolo[3,4-d]pyrimidin-4-amine hinge-binding domains with 3-indolyl or 3,4-dimethoxyphenyl affinity elements. The 2,6-dimethylphenylquinazolinone moiety proved critical for isoform selectivity, suppressing SU-DHL-6 lymphoma proliferation at nanomolar concentrations [9].

Phase 3: Emerging Target Applications (2020-Present)Recent innovations include:

  • Adenosine receptor antagonists: 5-Oxo-2-(2-fluorophenyl) derivatives (e.g., compound 7) exhibiting selective A₃ AR antagonism (Kᵢ = 130 nM) for immuno-oncology applications
  • Dual EGFR/Checkpoint kinase inhibitors: Hybrid architectures showing submicromolar activity against resistant NSCLC models
  • Tubulin polymerization inhibitors: 3,4,5-Trimethoxyphenyl analogs disrupting mitotic spindle formation [8]
| Year | Development Milestone                            | Key Compound    | Significance                                  |  |------|-------------------------------------------------|-----------------|-----------------------------------------------|  | 2013 | Discovery of non-camptothecin Top1 inhibition   | 26 (X=Cl, R=NH(CH₂)₂N(C₂H₅)₂) | Validated scaffold for DNA-targeted therapy |  | 2016 | Expansion to tetrazoloquinazoline analogs       | 5.2             | Demonstrated in vitro activity across 60 cell lines |  | 2018 | Development of PI3Kδ/γ isoform-selective inhibitors | 10e             | Achieved nanomolar potency with oral bioavailability |  | 2023 | Quinazolinone-chalcone hybrids for apoptosis induction | 11g             | Multi-targeted pro-apoptotic activity in solid tumors |  

Table 2: Historical Evolution of Key Derivatives [1] [4] [6]

Role of 2-Phenyl Substitution in Modulating Bioactivity

The 2-phenyl moiety serves as a critical determinant of target specificity and potency, with its influence mediated through three primary mechanisms:

Positional Isomerism Effects: Systematic comparison of 2-phenyl vs. 3-phenyl isomers revealed profound bioactivity differences:

  • 3-Phenyl derivatives: Superior Top1 inhibition (e.g., compound 30: IC₅₀ = 100 nM) due to optimal DNA minor groove positioning
  • 2-Phenyl analogs: Enhanced kinase selectivity (e.g., PI3Kδ inhibition) through hydrophobic pocket accommodationDocking simulations demonstrate that 3-phenyl positioning mimics the D-ring orientation of indenoisoquinolines, enabling van der Waals contacts with Top1 residues Leu364, Ala351, and Asp533. Conversely, 2-phenyl derivatives adopt a reversed binding pose favoring ATP-competitive kinase inhibition [1].

Electronic Modulation: Substituent effects on the pendant phenyl follow nonlinear patterns:

| 4'-Substituent | Top1 Inhibition (Relative Potency) | PI3Kδ IC₅₀ (nM) | A₃ AR Kᵢ (nM) |  |----------------|-----------------------------------|-----------------|---------------|  | OCH₃           | + (Weak)                          | 412             | 890           |  | CF₃            | ++ (Moderate)                     | 226             | 460           |  | Cl             | +++ (Strong)                      | 98              | 210           |  | H              | ++++ (Very strong)                | 64              | 130           |  | N(CH₃)₂        | +                                 | 580             | 1,120         |  

Table 3: Electronic Effects of 4'-Substituents on Bioactivity [1] [8]

Electron-withdrawing groups (Cl, CF₃) enhance DNA intercalation but reduce kinase affinity, while hydrophobic substituents (H, CH₃) optimize kinase binding. The unexpected potency of unsubstituted derivatives suggests balanced electronic properties facilitate multi-target engagement.

Stereoelectronic Optimization Strategies:

  • Ortho-substitution: 2,6-Dimethylphenyl enhances PI3Kδ selectivity by filling hydrophobic region II
  • Meta-fluorination: Improves blood-brain barrier penetration for CNS tumor applications
  • Heteroaryl replacement: 2-Furyl, 2-thienyl, or 2-pyridyl alternatives modulate H-bond capacity while maintaining A₃ AR affinity (Kᵢ = 140-260 nM) [8] [9]

Side Chain Synergism: The 2-phenyl bioactivity is profoundly influenced by C5 substituents:

  • Dialkylamino chains (e.g., NH(CH₂)₂N(C₂H₅)₂) enhance Top1 inhibition 50-fold over unsubstituted analogs
  • Benzyl carboxylates improve oral bioavailability of PI3K inhibitors (F = 34.9%)
  • Acryloyl groups enable covalent kinase targeting in resistant mutantsOptimal combinations position basic nitrogen atoms 7-10Å from the tricyclic core for efficient ionic interactions with biological targets [1] [9].

Appendix: Key Compounds Referenced

| Compound ID | Systematic Name                                      | Biological Target       | Reference   |  |-------------|------------------------------------------------------|-------------------------|-------------|  | 10d         | 3-(1H-Indol-5-yl)-N-(2,6-dimethyl-3-quinazolinyl)pyrazolo[3,4-d]pyrimidin-4-amine | PI3Kδ                   |  [9] |  | 10e         | 3-(3,4-Dimethoxyphenyl)-N-(2,6-dimethyl-3-quinazolinyl)pyrazolo[3,4-d]pyrimidin-4-amine | PI3Kδ/γ                 |  [9] |  | 26          | 3-(4-Chlorophenyl)-5-[3-(diethylamino)propylamino]pyrazolo[1,5-a]quinazolin-5-one | Topoisomerase I         |  [1] |  | 30          | 3-Phenyl-5-[2-(diethylamino)ethylamino]pyrazolo[1,5-a]quinazolin-5-one | Topoisomerase I         |  [1] |  | 7           | 5-Oxo-2-(2-fluorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline | A₃ adenosine receptor   |  [8] |  | 11g         | 6-(3-Methyl-4-(2-alkyl-4-oxoquinazolin-3(4H)-yl)phenoxy)quinoxaline-2,3(1H,4H)-dione | Multi-kinase            |  [3] |  

The continued exploration of 2-phenylpyrazolo[1,5-c]quinazolin-5(6H)-one derivatives demonstrates how rational structural modulation can yield diverse, target-specific anticancer agents. Future directions include developing bifunctional conjugates for antibody-drug delivery and exploiting ternary complex stabilization for protein degradation approaches.

Properties

CAS Number

178114-20-0

Product Name

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one

IUPAC Name

2-phenyl-6H-pyrazolo[1,5-c]quinazolin-5-one

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C16H11N3O/c20-16-17-13-9-5-4-8-12(13)15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,20)

InChI Key

DSZWRMGQFILGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.